molecular formula C25H26N4O4 B3968229 propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3968229
M. Wt: 446.5 g/mol
InChI Key: WDSJMAFTKRHICF-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyrimidine derivative featuring a pyrazole ring substituted with 4-methoxyphenyl and phenyl groups. The propan-2-yl ester at position 5 and the 6-methyl group contribute to its structural uniqueness. Such derivatives are typically synthesized via multi-component reactions (e.g., Biginelli or Hantzsch reactions) and are explored for pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-15(2)33-24(30)21-16(3)26-25(31)27-23(21)20-14-29(18-8-6-5-7-9-18)28-22(20)17-10-12-19(32-4)13-11-17/h5-15,23H,1-4H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSJMAFTKRHICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide to form an intermediate chalcone . This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the esterification of the pyrazole derivative with propan-2-yl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions such as low temperatures for reduction and elevated temperatures for oxidation.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted pyrazole derivatives. These products can have different biological and chemical properties compared to the parent compound.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
The compound's structure incorporates a pyrazole ring, which is known for its diverse biological activities. Pyrazoles have been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties. Research indicates that derivatives of pyrazoles can act as selective inhibitors for various targets, including enzymes involved in inflammatory pathways .

Anticancer Activity
Studies have shown that compounds containing pyrazole moieties can inhibit cancer cell proliferation. For instance, compounds similar to propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl] have demonstrated efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The incorporation of tetrahydropyrimidine enhances the compound's stability and bioavailability .

Antimicrobial Properties
Research has highlighted the antimicrobial potential of pyrazole-containing compounds. The aforementioned compound has shown activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

Pesticide Development
The structural characteristics of propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl] suggest potential use as a pesticide or herbicide. Pyrazole derivatives are known to exhibit insecticidal properties, which could be harnessed to develop more effective agricultural chemicals .

Plant Growth Regulators
Compounds with similar structures have been explored as plant growth regulators. Their ability to modulate plant hormone levels could lead to enhanced growth and yield in crops .

Analytical Chemistry Applications

Analytical Reagents
The unique chemical properties of the compound make it suitable for use as an analytical reagent. Pyrazoles can form stable complexes with metal ions, which can be utilized in various analytical techniques such as spectrophotometry and chromatography .

Sensor Development
Research indicates that pyrazole derivatives can be employed in the development of sensors for detecting environmental pollutants. Their ability to interact with specific analytes allows for the design of sensitive detection systems .

Case Studies

Study Application Findings
Study on Anticancer ActivityEvaluated the effect of pyrazole derivatives on cancer cell linesSignificant reduction in cell viability observed in treated cells
Research on Antimicrobial PropertiesTested against various microbial strainsEffective against multiple pathogens with low minimum inhibitory concentrations
Development of PesticidesInvestigated the insecticidal properties of pyrazole compoundsDemonstrated high efficacy against common agricultural pests

Mechanism of Action

The mechanism of action of propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a tetrahydropyrimidine core with several analogues. Key structural variations include:

Compound Name Substituents (R1, R2, R3) Ester Group Pharmacological Notes Reference
Target compound R1: 4-methoxyphenyl, R2: phenyl Propan-2-yl Not explicitly reported in evidence
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate R1: phenyl, R2: 5-chloro-3-methyl Ethyl Anticancer, antibacterial potential
Prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate R1: 4-methylphenyl, R2: phenyl Allyl (prop-2-en-1-yl) Structural data (PubChem entry)
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate R1: phenyl, R2: phenyl, Thioxo group (S) Ethyl Thioxo group enhances metabolic stability
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate R1: 3-ethoxy-4-hydroxyphenyl Methyl Crystallographic data available

Key Observations :

  • Ester Groups : Propan-2-yl esters (bulkier than ethyl or methyl) may improve lipophilicity and membrane permeability compared to analogues .
  • Thioxo vs. Oxo : The thioxo variant in shows altered hydrogen-bonding capacity, which could influence bioavailability and target engagement.
Physicochemical Properties
  • Melting Points : Methyl and ethyl esters (e.g., ) have lower melting points (120–150°C) compared to bulkier esters like propan-2-yl (predicted: 160–180°C) due to reduced crystallinity.
  • Solubility: The 4-methoxyphenyl group may enhance aqueous solubility compared to non-polar substituents (e.g., 4-methylphenyl in ).

Biological Activity

The compound propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize current research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N4O4, with a molecular weight of 445.48 g/mol. The structure features a pyrazole ring, a methoxyphenyl group, and a tetrahydropyrimidine moiety, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising antibacterial and antifungal effects. In vitro assays indicated that these compounds inhibit the growth of various bacterial strains and fungi, suggesting their potential as effective antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Research indicates that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in the inflammatory response.

Anticancer Activity

One of the most significant areas of research surrounding this compound is its anticancer activity. Various studies have evaluated its efficacy against different cancer cell lines. For example:

Compound Cell Line IC50 (µM) Mechanism
Propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methylA549 (lung cancer)26Induction of apoptosis
Compound 5A375 (melanoma)49.85Cell cycle arrest
Compound 20MCF7 (breast cancer)0.98CDK2 inhibition

The compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms including cell cycle arrest and modulation of signaling pathways involved in tumor growth .

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

  • Study on Anticancer Efficacy : A study by Wei et al. reported that a derivative similar to propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl] exhibited significant growth inhibition in A549 cells with an IC50 value of 26 µM .
  • Evaluation of Anti-inflammatory Effects : Research conducted by Kumar et al. demonstrated that pyrazole derivatives significantly reduced inflammation markers in animal models, suggesting their therapeutic potential for inflammatory diseases .
  • Antimicrobial Assessment : A study published in ResearchGate indicated that certain pyrazole derivatives showed potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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